Methyl 6-Formyl-2-methoxynicotinate
Description
Methyl 6-Formyl-2-methoxynicotinate is a nicotinic acid derivative featuring a methyl ester group, a methoxy substituent at position 2, and a formyl group at position 6. The formyl and methoxy groups confer reactivity for nucleophilic additions and electronic modulation, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
methyl 6-formyl-2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8-7(9(12)14-2)4-3-6(5-11)10-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKTIKHKSWPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Stoichiometry
Yield Optimization
-
Scale : At 100 kg substrate scale, the reaction produces 200 kg of methyl 6-tribromomethylnicotinate (95% yield).
-
Purity : Crude product is washed with water to remove residual acetic acid and sodium salts, achieving >98% purity by NMR.
Debromination to Methyl 6-Dibromomethylnicotinate
Selective removal of one bromine atom from the tribrominated intermediate is achieved using sodium sulfite (Na₂SO₃) in a biphasic methanol-ethyl acetate-water system:
Reaction Mechanism
Na₂SO₃ reduces Br⁻ via nucleophilic substitution, preferentially targeting the least sterically hindered bromine. This step is highly sensitive to temperature, with optimal performance at 25°C.
Process Details
Scalability Challenges
At pilot scales (>15 kg substrate), incomplete mixing can lead to over-debromination. Increasing搅拌速度至120 rpm improves yield consistency to ±2%.
Morpholine-Mediated Formylation
The final step involves reacting methyl 6-dibromomethylnicotinate with morpholine in acetonitrile under reflux to install the formyl group:
Key Reaction Parameters
Workup and Purification
Post-reaction, acetonitrile is distilled under reduced pressure, and the crude product is extracted into dichloromethane. Washing with saturated brine and drying over Na₂SO₄ precede crystallization from n-heptane, yielding 38–42% of methyl 6-formylnicotinate with ≥99% purity (by ¹H NMR).
Comparative Analysis of Synthetic Protocols
Table 1 summarizes three scaled examples from patent CN113461608A, highlighting reproducibility across batch sizes:
| Example | Substrate (kg) | Bromine (kg) | NaOAc (kg) | Na₂SO₃ (kg) | Morpholine (kg) | Final Yield (kg) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 100 | 339 | 218 | 150 | 95 | 42 | 99.2 |
| 2 | 15 | 50.85 | 32.7 | 13 | 9 | 3.9 | 98.8 |
| 3 | 10 | 35.8 | 26 | 17 | 10 | 4.0 | 99.1 |
Notably, yields remain consistent (39–42%) regardless of scale, validating the protocol’s industrial applicability.
Alternative Formylation Strategies
While the morpholine route dominates, other methods have been explored:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-formyl-2-methoxynicotinate can undergo further oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Manganese (IV) oxide in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Methyl 6-(hydroxymethyl)-2-methoxynicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 6-formyl-2-methoxynicotinate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound is investigated for its potential use in the development of new drugs, particularly those targeting nicotinic acid receptors.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 6-formyl-2-methoxynicotinate is not fully understood. it is believed to interact with nicotinic acid receptors and other molecular targets, influencing various biochemical pathways. The formyl group may also play a role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs are compared below based on substituents, ester groups, and functional properties:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects :
- The methoxy group at position 2 in the target compound is an electron-donating group, which increases electron density on the pyridine ring compared to the chloro group in Ethyl 2-chloro-6-methoxynicotinate (electron-withdrawing) . This difference influences reactivity in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
- The formyl group at position 6 (shared with Ethyl 6-formylnicotinate ) enables nucleophilic additions (e.g., condensation reactions) but may exhibit altered regioselectivity due to the adjacent methoxy group in the target compound.
Ester Group Impact :
Bulkier Substituents :
Physical Properties and Stability
- Limited data on melting points, boiling points, or solubility are available in the evidence. However: The methyl ester in the target compound may enhance crystallinity compared to ethyl esters . The formyl group’s polarity could reduce solubility in nonpolar solvents relative to chloro-substituted analogs .
Biological Activity
Methyl 6-formyl-2-methoxynicotinate is an organic compound derived from nicotinic acid, characterized by the presence of a formyl group at the 6-position and a methoxy group at the 2-position on the nicotinate ring. Its molecular formula is with a molecular weight of approximately 197.17 g/mol. This compound has garnered attention in both organic chemistry and pharmacology due to its unique structural properties, which allow for various chemical transformations and potential biological interactions.
The compound's structure includes functional groups that facilitate its reactivity:
- Formyl Group : Known for its ability to form adducts with nucleophiles, potentially modulating biochemical pathways.
- Methoxy Group : Enhances lipophilicity, which may influence absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acid receptors and other molecular targets. The exact mechanism remains under investigation, but it is believed that:
- The formyl group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, affecting their function.
- The compound may influence cellular signaling pathways and gene expression, leading to various therapeutic effects .
Biological Activity
Research indicates several potential biological activities associated with this compound:
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antioxidant Properties : A study investigated the compound's ability to scavenge free radicals. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
- Inflammation Modulation Study : In vitro experiments demonstrated that this compound reduced pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory responses.
Data Table: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress markers | |
| Anti-inflammatory | Reduced cytokine levels in LPS-stimulated cells | |
| Antimicrobial | Effective against certain bacterial strains |
Research Applications
This compound is being investigated for various applications:
- Pharmaceutical Development : Its unique properties make it a candidate for drug development targeting nicotinic acid receptors.
- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, particularly in the production of specialty chemicals.
Q & A
Q. What are the recommended synthetic routes for Methyl 6-Formyl-2-methoxynicotinate, and what methodological considerations are critical for reproducibility?
A multi-step synthesis approach is commonly employed, involving condensation reactions and functional group transformations. For example, analogous nicotinate derivatives are synthesized via hydrazide intermediates, as seen in the reaction of ethyl nicotinate derivatives with hydrazine hydrate to form hydrazides, followed by condensation with isocyanates/isothiocyanates under reflux conditions . Key considerations include:
- Use of acetic acid and ammonium acetate as catalysts for cyclization.
- Strict temperature control during reflux to avoid side reactions.
- Purification via recrystallization or column chromatography to isolate the product.
Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?
X-ray crystallography is the gold standard. After data collection, use SHELX programs (e.g., SHELXL for refinement) to solve and refine the structure. ORTEP-III with a graphical interface (e.g., ORTEP-3 for Windows) is recommended for visualizing thermal ellipsoids and molecular geometry . Critical steps include:
- Ensuring high-resolution data (>1.0 Å) for accurate refinement.
- Validating hydrogen bonding and torsional angles using SHELX constraints.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Adhere to OSHA and NIOSH guidelines:
- Use NIOSH/MSHA-approved respirators and chemical-resistant gloves (nitrile or neoprene) to prevent inhalation or dermal exposure .
- Store in sealed containers at 2–8°C in dry, ventilated areas to avoid degradation .
- In case of spills, employ dust suppression methods (e.g., wet cleanup) and avoid dry sweeping to prevent aerosol formation .
Q. How can researchers access reliable physicochemical data for this compound, and what are the limitations of existing databases?
Q. How can low yields in the final condensation step of the synthesis be troubleshooted?
Low yields often arise from incomplete hydrazide formation or competing side reactions. Optimize by:
- Increasing reaction time for hydrazine hydrate coupling (e.g., 24–48 hours under nitrogen).
- Using anhydrous solvents to minimize hydrolysis of intermediates .
- Characterizing intermediates via -NMR to confirm purity before proceeding.
Q. What strategies resolve discrepancies in 13C^{13}\text{C}13C-NMR spectroscopic data for this compound?
Discrepancies may stem from tautomerism or solvent effects. To address this:
- Compare experimental data with computed spectra (e.g., DFT calculations).
- Use deuterated DMSO for polar intermediates to enhance signal resolution .
- Validate assignments via 2D NMR techniques (HSQC, HMBC) to resolve overlapping peaks.
Q. Are there alternative synthetic pathways to introduce the formyl group at the 6-position of the nicotinate ring?
Yes, Vilsmeier-Haack formylation or directed ortho-metalation (DoM) could be explored. For example:
- Vilsmeier-Haack: Use POCl and DMF to generate the formyl group, but ensure electron-rich aromatic systems for electrophilic substitution .
- DoM: Employ lithium diisopropylamide (LDA) to deprotonate the 6-position, followed by quenching with DMF.
Q. How does the compound’s stability vary under different storage conditions, and what analytical methods confirm degradation?
Stability studies should include:
- Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via HPLC.
- FT-IR spectroscopy to detect hydrolysis of the methoxy or ester groups.
- Store in amber vials under inert gas (argon) to mitigate oxidation .
Tables for Key Data
| Property | Methodology | Reference |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | |
| -NMR Shifts | 500 MHz in DMSO- | |
| Crystallographic Data | SHELXL refinement (R-factor < 0.05) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
